Fluitoran

Description

Fluitoran (CAS 596-24-7), systematically named Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, is a fluoran derivative with the molecular formula C₂₀H₁₂O₃ and a molecular weight of 300.3 g/mol . It features a spirocyclic structure comprising an isobenzofuran ring fused to a xanthene moiety, forming a lactone (γ-lactone) configuration. This structure grants this compound unique photophysical properties, including fluorescence under specific conditions. Industrially, this compound is primarily utilized as a color-forming agent in thermal paper production, where its leuco form becomes visible upon thermal activation .

Propriétés

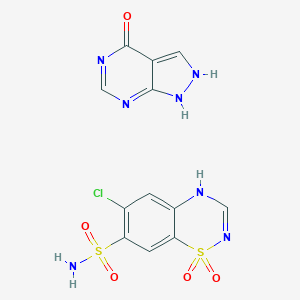

Numéro CAS |

138230-25-8 |

|---|---|

Formule moléculaire |

C12H10ClN7O5S2 |

Poids moléculaire |

431.8 g/mol |

Nom IUPAC |

6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide;1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C7H6ClN3O4S2.C5H4N4O/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;10-5-3-1-8-9-4(3)6-2-7-5/h1-3H,(H,10,11)(H2,9,12,13);1-2H,(H2,6,7,8,9,10) |

Clé InChI |

KICPYSAYQRPBKR-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2.C1=NNC2=C1C(=O)NC=N2 |

SMILES isomérique |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2.C1=C2C(=NC=NC2=O)NN1 |

SMILES canonique |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2.C1=C2C(=NC=NC2=O)NN1 |

Synonymes |

Fluitoran |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogs: Fluorescein

Fluorescein (CAS 2321-07-5, C₂₀H₁₂O₅) shares a xanthene backbone with Fluitoran but differs in the absence of a spiro-lactone group. Instead, fluorescein contains two additional oxygen atoms, forming a dicarboxylic acid structure.

Key Differences:

- Solubility : Fluorescein is highly water-soluble due to its polar carboxylic groups, whereas this compound’s lactone structure limits its solubility to organic solvents like dimethyl sulfoxide (DMSO) .

- Applications: Fluorescein is widely used in biomedical imaging and as a tracer dye, while this compound’s non-polar structure suits it for hydrophobic applications like thermal paper .

Functional Analogs: Rhodamine B

Rhodamine B (CAS 81-88-9, C₂₈H₃₁ClN₂O₃) is a cationic xanthene dye with a similar fluorescence profile but distinct structural features, including an ethylamine substituent and a chlorine atom.

Key Differences:

- Thermal Stability : this compound exhibits superior thermal stability (>250°C) compared to Rhodamine B, which degrades above 210°C, making this compound ideal for high-temperature processes .

- Toxicity : Rhodamine B has documented cytotoxicity, whereas this compound’s inert lactone structure minimizes bioactivity, enhancing its safety profile in industrial settings .

Comparative Data Tables

Table 1: Physical and Chemical Properties

| Property | This compound | Fluorescein | Rhodamine B |

|---|---|---|---|

| Molecular Formula | C₂₀H₁₂O₃ | C₂₀H₁₂O₅ | C₂₈H₃₁ClN₂O₃ |

| Molecular Weight (g/mol) | 300.3 | 332.3 | 479.0 |

| CAS Registry | 596-24-7 | 2321-07-5 | 81-88-9 |

| Solubility | Organic solvents | Water | Water/ethanol |

| Melting Point (°C) | N/A | 315 (decomp.) | 210–211 |

| Fluorescence λ (nm) | 450/520* | 494/521 | 540/625 |

Table 2: Functional Comparison

| Parameter | This compound | Fluorescein | Rhodamine B |

|---|---|---|---|

| Primary Application | Thermal paper color former | Biomedical imaging | Textile dyes, bio-staining |

| Thermal Stability | High (>250°C) | Moderate (<200°C) | Low (<210°C) |

| Photostability | Moderate | Low | High |

| Toxicity | Low | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.